molecular formula C5H9NO B1618471 (2S)-pyrrolidine-2-carbaldehyde CAS No. 88218-12-6

(2S)-pyrrolidine-2-carbaldehyde

Cat. No. B1618471
CAS RN: 88218-12-6
M. Wt: 99.13 g/mol
InChI Key: JIDDDPVQQUHACU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with acids or bases, redox reactions, or reactions with various functional groups .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It could also involve determining the compound’s acidity or basicity, its polarity, and its reactivity with common chemical reagents .

Scientific Research Applications

Synthesis of α-Formylated N-Heterocycles

(Wang et al., 2018) detailed a novel synthesis approach for pyrrolidine-2-carbaldehydes, involving oxidative ring contraction of inactivated cyclic amines. This study highlights the compound's role in synthesizing N-heterocyclic structures, which are significant in pharmaceuticals.

Cascade Reactions for Pyrrolidin-2-ones and 3-Iodopyrroles Synthesis

In another study by (Wang et al., 2018), pyrrolidine-2-carbaldehyde was involved in cascade reactions to synthesize pyrrolidin-2-ones and 3-iodopyrroles. This reflects the compound's versatility in organic synthesis pathways.

1-Vinylpyrrole-2-Carbaldehydes for Pharmaceuticals and Natural Compounds

The study by (Mikhaleva et al., 2009) explored the use of pyrrole-2-carbaldehydes in synthesizing various biologically significant compounds, highlighting its utility in developing new pharmaceuticals and natural compound analogues.

Unnatural Hydrophobic Base Pair Development

Pyrrole-2-carbaldehyde was utilized to develop an unnatural hydrophobic base pair with 9-methylimidazo[(4,5)-b]pyridine, as described by (Mitsui et al., 2003). This study contributes to the expansion of the genetic alphabet, showcasing its application in genetic engineering and biotechnology.

Electrochemical Alkoxylation in Synthesis

The research by (Amri et al., 2019) on the electrochemical alkoxylation of pyrrolidine-1-carbaldehyde, a derivative of (2S)-pyrrolidine-2-carbaldehyde, demonstrates the compound's role in advanced synthetic methodologies.

Unnatural DNA Base Studies

In the field of biochemistry, (Ghosh et al., 2021) studied the radiationless decay processes of pyrrole-2-carbaldehyde as an unnatural nucleic acid base, underlining its significance in understanding DNA stability and reactivity.

Photochemistry of Matrix-Isolated Pyrrole-2-Carbaldehyde

(Giuliano et al., 2010) investigated the photochemistry of matrix-isolated pyrrole-2-carbaldehyde, revealing insights into its photostability and reactivity, essential for applications in photochemistry and material science.

Single Molecule Magnets and Coordination Chemistry

(Giannopoulos et al., 2014) utilized 1-methyl-1H-pyrrole-2-carbaldehyde oxime in synthesizing high nuclearity {Mn(III)25} barrel-like clusters. This study highlights its application in the field of coordination chemistry and magnetism.

Ring-Contraction and C-H Iodination Reactions

In (Tang et al., 2023), the focus was on the synthesis of 4-iodopyrrole-2-carbaldehydes via ring contraction and C-H iodination of pyridinium salts, demonstrating its application in regioselective organic synthesis.

Expanded Porphyrins Synthesis

(Maes et al., 2005) used pyrrole-2-carbaldehyde in synthesizing expanded porphyrins, contributing to the development of complex organic structures with potential applications in materials science.

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve binding to specific proteins, disrupting cell membranes, or a variety of other actions .

Safety and Hazards

This involves determining the compound’s toxicity, flammability, and reactivity. It could also involve assessing the risks associated with handling the compound, and recommending appropriate safety precautions .

Future Directions

Future directions could involve suggesting further studies that could be done with the compound. This could include suggesting new reactions to try, new applications to explore, or new techniques to use in studying the compound .

properties

IUPAC Name

(2S)-pyrrolidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDDDPVQQUHACU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332207
Record name prolinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-pyrrolidine-2-carbaldehyde

CAS RN

88218-12-6
Record name prolinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-pyrrolidine-2-carbaldehyde
Reactant of Route 2
(2S)-pyrrolidine-2-carbaldehyde
Reactant of Route 3
(2S)-pyrrolidine-2-carbaldehyde
Reactant of Route 4
(2S)-pyrrolidine-2-carbaldehyde
Reactant of Route 5
(2S)-pyrrolidine-2-carbaldehyde
Reactant of Route 6
(2S)-pyrrolidine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.